2-IMINO-1-METHYL-5-[(4-OXO-4H-CHROMEN-3-YL)METHYLENE]DIHYDRO-1H-IMIDAZOL-4-ONE
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Overview
Description
2-IMINO-1-METHYL-5-[(4-OXO-4H-CHROMEN-3-YL)METHYLENE]DIHYDRO-1H-IMIDAZOL-4-ONE is a complex organic compound that features a unique structure combining an imidazolidinone ring with a chromenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-IMINO-1-METHYL-5-[(4-OXO-4H-CHROMEN-3-YL)METHYLENE]DIHYDRO-1H-IMIDAZOL-4-ONE typically involves a multi-step process. One common method includes the condensation of 4-oxo-4H-chromene-3-carbaldehyde with an appropriate imidazolidinone derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-IMINO-1-METHYL-5-[(4-OXO-4H-CHROMEN-3-YL)METHYLENE]DIHYDRO-1H-IMIDAZOL-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazolidinone derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced imidazolidinones, and substituted chromenyl-imidazolidinone compounds .
Scientific Research Applications
2-IMINO-1-METHYL-5-[(4-OXO-4H-CHROMEN-3-YL)METHYLENE]DIHYDRO-1H-IMIDAZOL-4-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 2-IMINO-1-METHYL-5-[(4-OXO-4H-CHROMEN-3-YL)METHYLENE]DIHYDRO-1H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The chromenyl group is known to interact with cellular pathways, potentially affecting processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(4-oxo-4H-chromen-3-yl)-5-(2,2,2-trifluoroacetyl)-6-(trifluoromethyl)-4H-pyran-3-carbonitrile
- 2-amino-4-(4-oxo-4H-chromen-3-yl)-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-4H-pyran
Uniqueness
2-IMINO-1-METHYL-5-[(4-OXO-4H-CHROMEN-3-YL)METHYLENE]DIHYDRO-1H-IMIDAZOL-4-ONE is unique due to its imidazolidinone ring, which imparts distinct chemical and biological properties compared to other chromenyl derivatives. This uniqueness makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C14H11N3O3 |
---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
(5Z)-2-amino-1-methyl-5-[(4-oxochromen-3-yl)methylidene]imidazol-4-one |
InChI |
InChI=1S/C14H11N3O3/c1-17-10(13(19)16-14(17)15)6-8-7-20-11-5-3-2-4-9(11)12(8)18/h2-7H,1H3,(H2,15,16,19)/b10-6- |
InChI Key |
DPSPOMGPBCGCTQ-POHAHGRESA-N |
SMILES |
CN1C(=CC2=COC3=CC=CC=C3C2=O)C(=O)N=C1N |
Isomeric SMILES |
CN1/C(=C\C2=COC3=CC=CC=C3C2=O)/C(=O)N=C1N |
Canonical SMILES |
CN1C(=CC2=COC3=CC=CC=C3C2=O)C(=O)N=C1N |
Origin of Product |
United States |
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